1-Bromo-2,3-dimethyl-4-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

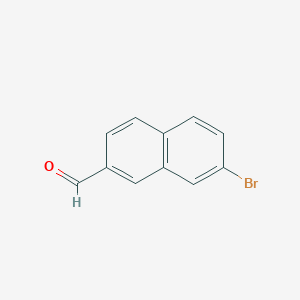

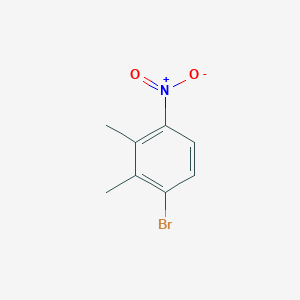

1-Bromo-2,3-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance and has a molecular weight of 230.06 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-dimethyl-4-nitrobenzene consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

1-Bromo-2,3-dimethyl-4-nitrobenzene is a solid substance . It has a molecular weight of 230.06 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.科学的研究の応用

Antifungal Properties Research

- Application Summary: This compound has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues, which have been investigated for their antifungal properties .

- Methods of Application: The compound is used in the synthesis of the analogues, which are then subjected to molecular docking studies and DFT-based chemical reactivity descriptor evaluations .

- Results: The study found that these analogues exhibited promising antifungal properties against Candida albicans, an opportunistic fungal pathogen .

Synthesis of Imidazoles

- Application Summary: 1-Bromo-2,3-dimethyl-4-nitrobenzene has been used in the synthesis of imidazoles .

- Methods of Application: The compound is used in a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

- Results: The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .

Protein Determination and Glutathione S-Transferase (GST) Assay

- Application Summary: This compound has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Electrochemical Reduction Studies

- Application Summary: This compound has been used in studies investigating its electrochemical reduction at zinc microelectrodes in ionic liquid .

- Methods of Application: The compound is subjected to cyclic voltammetry to study its electrochemical behavior .

- Results: The study did not provide specific results or outcomes obtained from this application .

Palladium-Catalyzed Stille Cross Coupling Reaction

- Application Summary: 1-Bromo-2,3-dimethyl-4-nitrobenzene undergoes palladium-catalyzed Stille cross coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as ligand .

- Methods of Application: The compound is used in a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

- Results: The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .

Synthesis of 1-Methyl-4-(4-Nitrophenoxy)Benzene

- Application Summary: This compound reacts with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Synthesis of 2,4-Dinitrophenol

- Application Summary: This compound has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Methods of Application: The compound is treated with a KO2-crown ether complex in benzene to yield 2,4-dinitrophenol .

- Results: The study did not provide specific results or outcomes obtained from this application .

Protein Determination and Glutathione S-Transferase (GST) Assay

- Application Summary: This compound has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Nitration of Alkanes

- Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Methods of Application: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

- Results: Mixtures of products are invariably obtained .

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

1-bromo-2,3-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethyl-4-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。